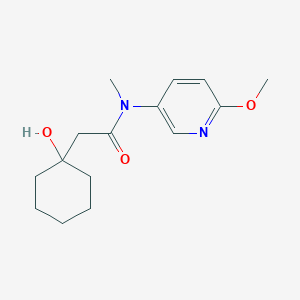
2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide, also known as HU-308, is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the CB2 receptor, which is primarily expressed in immune cells and has been implicated in a variety of physiological processes, including inflammation, pain, and immune function.
Mécanisme D'action
The primary mechanism of action of 2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide is through its interaction with the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have a variety of physiological effects, including modulation of immune function, inflammation, and pain perception.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of immune function, inflammation, and pain perception. In preclinical studies, this compound has been shown to have potent anti-inflammatory and analgesic effects, and has been suggested to have potential applications in the treatment of conditions such as arthritis, multiple sclerosis, and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide in lab experiments is its high affinity for the CB2 receptor, which allows for precise modulation of immune function, inflammation, and pain perception. However, one limitation of using this compound is that its effects may be influenced by a variety of factors, including the dose, route of administration, and duration of exposure.
Orientations Futures
There are several potential future directions for research on 2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide, including further exploration of its potential therapeutic applications in the areas of pain management, inflammation, and immune function. Additionally, future studies could focus on the development of more selective CB2 receptor agonists with improved pharmacokinetic properties and reduced potential for adverse effects. Finally, research could also explore the potential of this compound as a tool for investigating the role of the CB2 receptor in various physiological processes.
Méthodes De Synthèse
The synthesis of 2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide involves several steps, including the reaction of cyclohexanone with hydroxylamine to form the corresponding oxime, which is then reduced to the amine using lithium aluminum hydride. The resulting amine is then coupled with 6-methoxypyridin-3-ylboronic acid using palladium-catalyzed cross-coupling reactions to yield the final product.
Applications De Recherche Scientifique
2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide has been studied extensively for its potential therapeutic applications, particularly in the areas of pain management, inflammation, and immune function. In preclinical studies, this compound has been shown to have potent anti-inflammatory and analgesic effects, and has been suggested to have potential applications in the treatment of conditions such as arthritis, multiple sclerosis, and neuropathic pain.
Propriétés
IUPAC Name |
2-(1-hydroxycyclohexyl)-N-(6-methoxypyridin-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-17(12-6-7-13(20-2)16-11-12)14(18)10-15(19)8-4-3-5-9-15/h6-7,11,19H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSLRUWHKARYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=C(C=C1)OC)C(=O)CC2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640213.png)
![1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640216.png)
![1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol](/img/structure/B6640221.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B6640226.png)
![3-(hydroxymethyl)-N-[5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6640238.png)

![1-[(2-Fluorophenyl)methyl]-3-(2-hydroxy-2-thiophen-3-ylethyl)urea](/img/structure/B6640250.png)

![1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640285.png)

![3-[(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methyl]benzamide](/img/structure/B6640300.png)
![3-[2-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6640308.png)
![(5-Chloropyridin-2-yl)-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B6640314.png)
![1-benzyl-N-[(2-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B6640326.png)